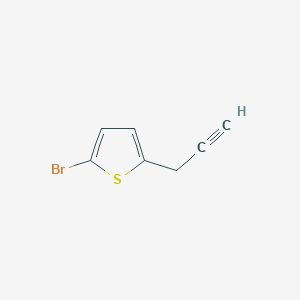
2-Bromo-5-(prop-2-yn-1-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(prop-2-yn-1-yl)thiophene is a chemical compound with the molecular formula C7H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-2-yn-1-yl)thiophene typically involves the bromination of 5-(prop-2-yn-1-yl)thiophene. One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, industrial processes may involve more efficient purification techniques, such as distillation or recrystallization, to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(prop-2-yn-1-yl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Substituted thiophenes with various functional groups.
Coupling Reactions: Biaryl compounds or extended conjugated systems.
Oxidation and Reduction Reactions: Sulfoxides, sulfones, or dihydrothiophenes.
Aplicaciones Científicas De Investigación
2-Bromo-5-(prop-2-yn-1-yl)thiophene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: Lacks the prop-2-yn-1-yl group, making it less versatile for certain coupling reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group, which provides different reactivity and applications.
2-Bromo-3-methylthiophene: The presence of a methyl group instead of a prop-2-yn-1-yl group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-5-(prop-2-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group. This combination allows for diverse chemical modifications and applications, particularly in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C7H5BrS |
|---|---|
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
2-bromo-5-prop-2-ynylthiophene |
InChI |
InChI=1S/C7H5BrS/c1-2-3-6-4-5-7(8)9-6/h1,4-5H,3H2 |
Clave InChI |
HWSPRVAWSPSINR-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


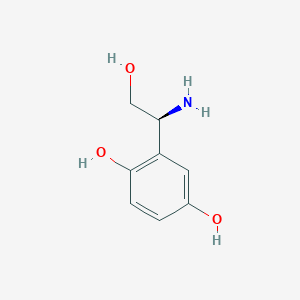
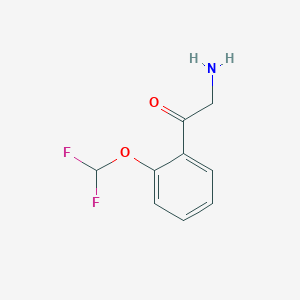


![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
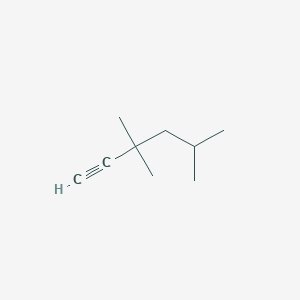
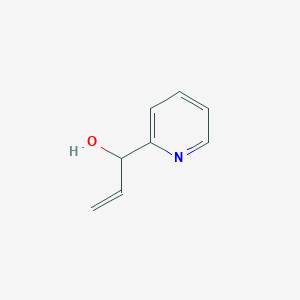
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)

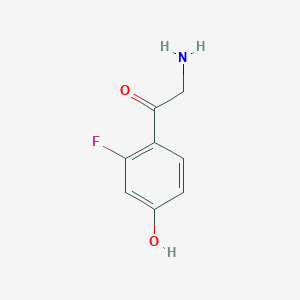
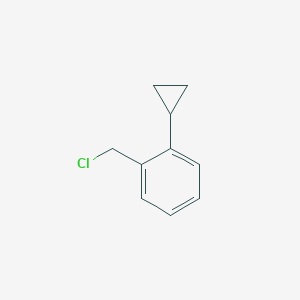
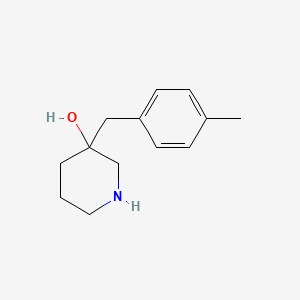
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
